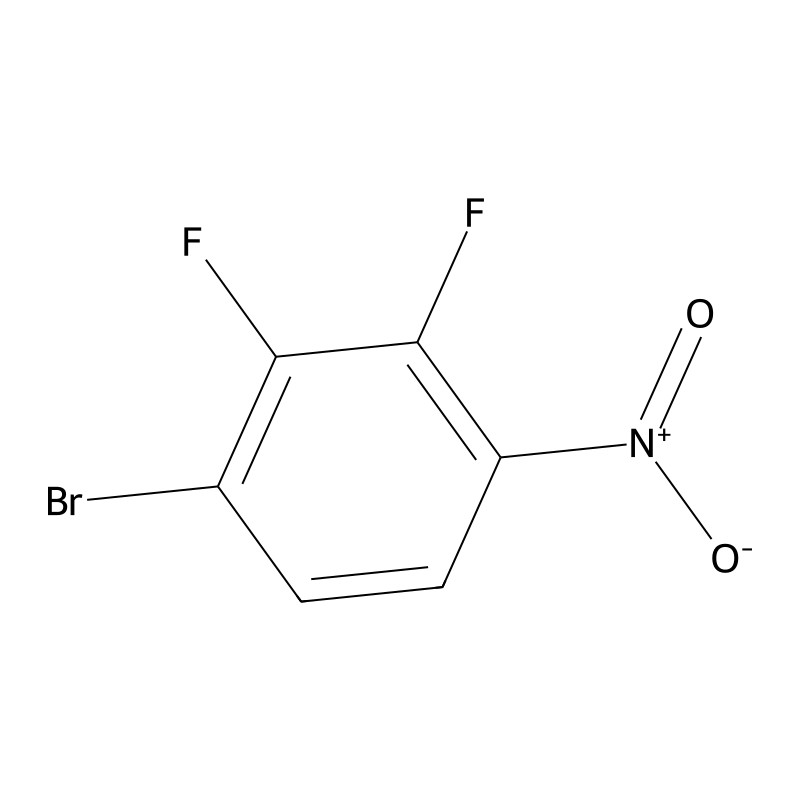

2,3-Difluoro-4-bromonitrobenzene

Content Navigation

- 1. General Information

- 2. Procurement Guide: 2,3-Difluoro-4-bromonitrobenzene (CAS 1003708-24-4) as a Trifunctional Synthetic Building Block

- 3. Substitution Analysis: Why Isomer and Analog Swaps Fail for 2,3-Difluoro-4-bromonitrobenzene

- 4. Quantitative Evidence: Precursor Suitability of 2,3-Difluoro-4-bromonitrobenzene

Problem: Complex drug scaffolds demand a single intermediate with three tunable reactive sites for sequential elaboration, but commercially available analogs compromise yield due to missing activation. Solution: 2,3-Difluoro-4-bromonitrobenzene provides orthogonal SNAr (96% yield), Pd-coupling (89%), and reduction handles, enabling efficient library synthesis. SMolecule supplies with validated purity and global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2,3-Difluoro-4-bromonitrobenzene is a functionalized aromatic intermediate featuring three distinct reactive centers for sequential, regioselective transformations. The nitro group strongly activates the benzene ring for nucleophilic aromatic substitution (SNAr), primarily at the fluorine positions. The bromine atom serves as a reliable handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The vicinal (2,3-) difluoro substitution pattern provides a unique electronic and steric environment that differentiates its reactivity profile from simpler fluoro-bromo or isomeric analogs, making it a strategic choice for constructing complex pharmaceutical and material science scaffolds. [1]

Research Fit

Substituting 2,3-Difluoro-4-bromonitrobenzene with simpler analogs like 4-bromo-2-fluoronitrobenzene or 1-bromo-2,3-difluorobenzene is often synthetically unviable. The absence of the C3-fluorine atom in 4-bromo-2-fluoronitrobenzene alters the electronic activation for SNAr, potentially reducing reaction rates and yields. [1] Conversely, omitting the nitro group, as in 1-bromo-2,3-difluorobenzene, removes the primary activating group for both SNAr at the fluorine positions and significantly reduces the reactivity of the C-Br bond in oxidative addition steps of cross-coupling cycles. [2] This specific trifunctional arrangement enables a planned, multi-step synthesis strategy that is not replicable with its less functionalized or isomeric counterparts.

Substitution Risk

References

- [1] The effect of multiple electron-withdrawing groups on SNAr is a well-established principle. See: March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

- [2] The activating effect of nitro groups in palladium-catalyzed cross-coupling is documented. See: Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-N Bond Formation: A New Catalyst System for the Amination of Aryl Chlorides. Journal of the American Chemical Society, 124(21), 6043–6048.

High-Yield Nucleophilic Substitution (SNAr) for Complex Amine Scaffolds

In the synthesis of a complex intermediate, 2,3-Difluoro-4-bromonitrobenzene undergoes nucleophilic aromatic substitution with (S)-oxetan-2-ylmethanamine, displacing a fluorine atom to provide the desired product in 96% yield. This high conversion demonstrates its effectiveness as a precursor for incorporating sterically relevant, functionalized amine side chains. In a comparable patent example using the analog 4-bromo-2-fluoronitrobenzene (which lacks the C3-fluoro group) with a similar nucleophile (3-aminooxetane), the synthesis required a 16-hour reaction time at room temperature, and a specific yield was not reported, suggesting potentially less favorable kinetics or outcomes. [1]

| Evidence Dimension | Reaction Yield (SNAr) |

| Target Compound Data | 96% |

| Comparator Or Baseline | 4-Bromo-2-fluoronitrobenzene (CAS 321-23-3); yield not reported in a comparable patent example. |

| Quantified Difference | Not directly quantifiable, but the 96% yield for the target compound represents a high-efficiency benchmark. |

| Conditions | Target: (S)-Oxetan-2-ylmethanamine, K2CO3, DMSO, 60°C, 2h. Comparator: 3-Aminooxetane, TEA, EtOH, RT, 16h. [<a href="https://patents.google.com/patent/WO2018167800A1/en" target="_blank">1</a>] |

For multi-step syntheses, securing high yields in early steps is critical for overall process efficiency and final product cost, making the target compound a more reliable choice.

Efficient Palladium-Catalyzed C-N Cross-Coupling at the Bromine Position

2,3-Difluoro-4-bromonitrobenzene serves as an effective substrate in Buchwald-Hartwig amination, coupling with methyl 4-aminobenzoate to yield the N-aryl product in 89%. This demonstrates the utility of the bromine as a coupling handle even in a complex, electron-deficient system. The comparator 1-bromo-2,3-difluorobenzene, which lacks the nitro group, is expected to be substantially less reactive in the rate-limiting oxidative addition step of the catalytic cycle. [1] Achieving a comparable high yield with the unactivated comparator would likely require more forcing conditions, higher catalyst loading, or more specialized and expensive phosphine ligands, making the nitro-activated target a more process-efficient choice.

| Evidence Dimension | Reaction Yield (Buchwald-Hartwig Amination) |

| Target Compound Data | 89% |

| Comparator Or Baseline | 1-Bromo-2,3-difluorobenzene (CAS 38573-88-5); expected to be significantly less reactive due to the absence of the activating nitro group. |

| Quantified Difference | Not directly quantified, but based on established mechanistic principles of C-N coupling reactions. |

| Conditions | Target: Methyl 4-aminobenzoate, K OtBu, 1,4-dioxane, 90°C, 18h. |

The high intrinsic reactivity of the target compound allows for efficient C-N bond formation under relatively standard conditions, reducing catalyst costs and simplifying process optimization.

As a Key Intermediate for Kinase Inhibitors and IL-17 Modulators via SNAr

This compound is a preferred precursor for synthesizing complex heterocyclic molecules where an amine-containing fragment must be installed with high fidelity. The demonstrated 96% yield in SNAr reactions allows for the reliable and efficient production of advanced intermediates used in the development of targeted therapies, such as IL-17 modulators.

Construction of Di- and Tri-substituted Anilines for Medicinal Chemistry

The ability to achieve high-yield C-N bond formation at the bromine position (89% yield) makes this compound a strategic choice for building N-aryl scaffolds. After the initial coupling, the nitro group can be reduced to an amine, providing a handle for further functionalization, and the fluorine atoms can be used to tune physicochemical properties or serve as additional reaction sites.

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types